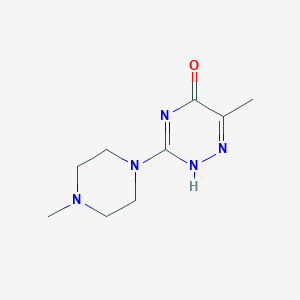
4-nitrobenzaldehyde N-methylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzaldehyde N-methylthiosemicarbazone (4-NBT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the formation of metal complexes with transition metals such as copper, iron, and zinc. These metal complexes can interact with biomolecules such as DNA, proteins, and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes have a wide range of biochemical and physiological effects. For example, 4-nitrobenzaldehyde N-methylthiosemicarbazone has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-nitrobenzaldehyde N-methylthiosemicarbazone has also been shown to inhibit the replication of various viruses, including HIV, by interfering with the activity of viral enzymes. In addition, 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes have been found to exhibit antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-nitrobenzaldehyde N-methylthiosemicarbazone in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and store, and allows for the synthesis of a wide range of metal complexes. However, one limitation of using 4-nitrobenzaldehyde N-methylthiosemicarbazone is its potential toxicity, especially when used in high concentrations. Therefore, it is important to take appropriate safety precautions when handling 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes.
Direcciones Futuras
There are several future directions for research on 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes. One area of interest is the development of new metal complexes with enhanced anticancer, antiviral, and antibacterial properties. Another area of interest is the investigation of the mechanism of action of 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes, including their interactions with biomolecules and their effects on cellular signaling pathways. Finally, the potential applications of 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes in material science, such as the synthesis of new materials with unique properties, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 4-nitrobenzaldehyde N-methylthiosemicarbazone involves the reaction of 4-nitrobenzaldehyde with N-methylthiosemicarbazide in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic addition of the thiosemicarbazide to the aldehyde group, followed by cyclization and elimination of water. The resulting product is a yellow crystalline powder with a melting point of 172-174°C.
Aplicaciones Científicas De Investigación
4-nitrobenzaldehyde N-methylthiosemicarbazone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-nitrobenzaldehyde N-methylthiosemicarbazone has been investigated for its anticancer, antiviral, and antibacterial properties. In material science, 4-nitrobenzaldehyde N-methylthiosemicarbazone has been used as a precursor for the synthesis of metal complexes and nanoparticles. In analytical chemistry, 4-nitrobenzaldehyde N-methylthiosemicarbazone has been employed as a reagent for the detection and quantification of various metal ions.
Propiedades
Nombre del producto |
4-nitrobenzaldehyde N-methylthiosemicarbazone |
|---|---|
Fórmula molecular |
C9H10N4O2S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
1-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-10-9(16)12-11-6-7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H2,10,12,16)/b11-6+ |
Clave InChI |
SVOLUGVHMCTSGL-IZZDOVSWSA-N |
SMILES isomérico |
CNC(=S)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)




![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)
![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)



![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)